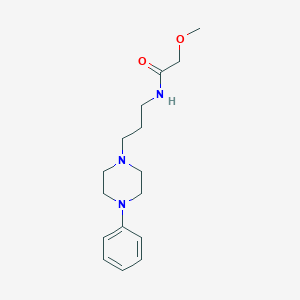

2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant, Analgesic, and Anti-inflammatory Activities

Compounds structurally related to 2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives have shown notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential utility in addressing oxidative stress and pain management (Nayak et al., 2014).

Anticonvulsant Properties

Certain acetamide derivatives, including those with methoxyamino groups, have been explored for their anticonvulsant activities. The crystal structures of these compounds have been analyzed, revealing potential molecular features responsible for their pharmacological effects, highlighting their relevance in epilepsy research (Camerman et al., 2005).

Antimicrobial and Antifungal Activities

Novel acetamide derivatives have been synthesized and tested for their antimicrobial and antifungal efficacies. Some compounds, especially those with 4-arylpiperazine-1-yl propyl moieties, have shown significant activity against various pathogens, including Candida parapsilosis, suggesting potential applications in combating infectious diseases (Yurttaş et al., 2015).

Radioligand Development for Imaging

In neuropharmacological research, compounds with phenylpiperazine and acetamide components have been developed as selective radioligands for imaging receptors in the brain using positron emission tomography (PET). This application underscores the potential of such compounds in enhancing our understanding of various neurological conditions and facilitating the development of targeted therapies (Dollé et al., 2008).

Catalytic Hydrogenation in Green Chemistry

The synthesis and application of N-(3-amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in green chemistry. Specifically, the catalytic hydrogenation process for producing this compound offers a more environmentally friendly approach to creating important intermediates for the dye industry, demonstrating the compound's relevance in industrial applications (Zhang Qun-feng, 2008).

Neuroprotection and Cognitive Enhancement

Research into novel pyrano[3,2-c]chromene derivatives bearing phenylpiperazine moieties has revealed significant neuroprotective effects and cognitive enhancement capabilities. These findings suggest that structurally related compounds could be explored for their potential in treating neurodegenerative diseases and improving cognitive functions (Sameem et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is thought to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory

Pharmacokinetics

The compound’s ability to inhibit ache suggests it is able to cross the blood-brain barrier and interact with its target in the brain

Result of Action

The inhibition of AChE by 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can lead to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function and memory, making it a potential therapeutic agent for conditions like Alzheimer’s disease .

Propriétés

IUPAC Name |

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDAUGRZVXYPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)

![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)

![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)